molecular formula C15H11BrCl2N2O3 B3655803 Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate

Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate

Cat. No.: B3655803
M. Wt: 418.1 g/mol
InChI Key: ICAFRFZKKBVBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is a synthetic anthranilic acid derivative of high interest in medicinal chemistry and infectious disease research. This compound is designed for research applications, particularly in the investigation of novel antitubercular agents. Its structure, featuring a brominated benzoate core linked to a 3,4-dichlorophenyl group via a urea linkage, is related to a class of molecules known to target the biosynthesis of mycolic acids—essential components of the Mycobacterium tuberculosis cell wall . Researchers can utilize this compound to probe the structure-activity relationships (SAR) of anthranilic acid derivatives, especially focusing on the role of ester functionalities and halogen substituents in biological activity and enzyme inhibition. The primary research value of this compound lies in its potential as a chemical tool for studying bacterial fatty acid synthase systems. Specifically, analogs within this chemical class have been explored as inhibitors of key enzymes like MabA (FabG1), an essential reductase within the FAS-II elongation cycle that is responsible for the production of very long-chain meromycolate precursors . Furthermore, studies on similar structures indicate that the carboxylic acid moiety common in this family can contribute to antimycobacterial activity by inducing intrabacterial acidification, suggesting a potential multi-targeted mechanism of action . This product is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-bromo-2-[(3,4-dichlorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O3/c1-23-14(21)10-6-8(16)2-5-13(10)20-15(22)19-9-3-4-11(17)12(18)7-9/h2-7H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFRFZKKBVBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the bromination of methyl benzoate to form methyl 5-bromobenzoate. This intermediate is then subjected to further reactions to introduce the dichlorophenyl carbamoyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and chlorinated groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate can be contextualized against analogs, primarily focusing on:

Carbamoyl vs. Carbothioyl Derivatives

The most direct comparison is with Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbothioyl]amino}benzoate (Intermediate 6b), where the oxygen atom in the carbamoyl group is replaced by sulfur. Key differences include:

  • Hydrogen Bonding : The thiocarbamoyl group (C=S) is a weaker hydrogen bond acceptor than the carbamoyl group (C=O), which may reduce solubility or target affinity.

Halogen Substitution Patterns

Variations in halogen positioning (e.g., 3,4-dichloro vs. 2,4-dichloro on the phenyl ring) or substitution of bromine with other halogens (e.g., Cl, F) on the benzoate core could influence steric bulk, lipophilicity, and metabolic stability.

Ester vs. Free Acid Derivatives

Replacing the methyl ester with a free carboxylic acid group (anthranilic acid) would increase polarity and solubility but may reduce cell membrane permeability. Such modifications are common in prodrug strategies.

Biological Activity

Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry, particularly for its antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Bromine atom : Enhances biological activity.
  • Dichlorophenyl moiety : Contributes to its pharmacological profile.
  • Methyl ester group : Affects solubility and bioavailability.
  • Amide linkage : Important for interactions with biological targets.

Structural Comparison

Compound NameKey Features
Methyl 2-amino-5-bromobenzoateSimilar brominated benzene structure
3,4-DichlorobenzamideContains dichlorobenzene moiety
Methyl 5-chloro-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoateChlorine instead of bromine

This structural complexity allows for diverse modifications that can lead to varied pharmacological profiles, making it a subject of interest for further research.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant biological activities. Some analogs have demonstrated antitubercular properties , showing moderate inhibitory concentrations against specific targets such as MabA. The structure–activity relationship (SAR) studies suggest that modifications to the core structure can enhance or diminish biological efficacy.

The compound's mechanism of action primarily involves binding to enzymes involved in bacterial metabolism. Studies have shown that it binds effectively to specific targets, showcasing its potential as an inhibitor. Further research is necessary to elucidate its full range of interactions and mechanisms of action.

Case Studies

  • Antitubercular Activity : In a study focusing on the compound's antitubercular properties, various derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain modifications led to enhanced inhibitory effects, highlighting the importance of structural alterations in optimizing efficacy.
  • Enzyme Inhibition Studies : Another study investigated the binding affinity of this compound to bacterial enzymes. The results demonstrated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in treating bacterial infections.

Future Directions

Given the promising biological activity of this compound, future research should focus on:

  • In vivo Studies : Assessing the pharmacokinetics and toxicity in animal models.
  • Expanded SAR Investigations : Exploring additional modifications to identify more potent analogs.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm in ¹H; ~52 ppm in ¹³C), aromatic protons (δ 7.0–8.5 ppm), and carbamoyl NH (δ ~9–10 ppm, broad).
  • IR Spectroscopy : Peaks for ester C=O (~1720 cm⁻¹), carbamoyl C=O (~1680 cm⁻¹), and NH stretch (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching C₁₅H₁₀BrCl₂N₂O₃ (exact mass: 432.92 g/mol) confirms molecular weight .

How can researchers resolve contradictions in crystallographic data when determining the molecular geometry of this compound?

Q. Advanced

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) can stabilize centrosymmetric dimers, which may explain discrepancies in unit cell parameters .
  • Validation : Cross-check with similar structures in the Cambridge Structural Database (CSD). For example, methyl benzoate derivatives often exhibit planar aromatic rings with bond angles deviating <2° from ideal geometry .

What strategies can optimize the reaction efficiency in the coupling step between the benzoate core and the dichlorophenyl carbamoyl group?

Q. Advanced

  • Catalyst Screening : Use 4-dimethylaminopyridine (DMAP) to accelerate carbamoyl coupling.
  • Solvent Optimization : Replace DMF with tetrahydrofuran (THF) for better solubility of intermediates.
  • Flow Chemistry : Implement continuous flow reactors to reduce reaction time and improve scalability .

What purification methods are recommended for isolating this compound with high purity?

Q. Basic

  • Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted starting materials.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation (yield: ~70–80%) .

How does the electronic environment of the bromine substituent influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Advanced
The bromine atom at position 5 acts as an electron-withdrawing group , activating the aromatic ring for nucleophilic attack. However, steric hindrance from the bulky carbamoyl group at position 2 limits substitution at adjacent positions. Comparative studies show bromine’s meta-directing effect favors reactions at position 4 .

What in silico methods are suitable for predicting the biological activity of this compound, and how can molecular docking studies inform target selection?

Q. Advanced

  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets).
  • Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with the carbamoyl group, halogen bonding via Br/Cl).
  • Validation : Compare docking scores with analogs (e.g., fluoro-substituted derivatives) to prioritize synthetic targets .

What are the primary degradation pathways of this compound under various pH conditions, and how can stability studies be designed to assess its shelf life?

Q. Basic

  • Acidic Conditions : Hydrolysis of the methyl ester to benzoic acid.
  • Basic Conditions : Cleavage of the carbamate linkage.
  • Study Design : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC .

How do the steric effects of the dichlorophenyl group impact the compound's ability to form stable co-crystals with potential pharmaceutical co-formers?

Advanced
The 3,4-dichlorophenyl group introduces steric bulk, reducing co-crystal formation with small-molecule co-formers (e.g., succinic acid). However, halogen bonding between Cl and electron-rich partners (e.g., pyridine derivatives) can stabilize co-crystals. Screening with grinding or slurry methods is recommended .

What comparative SAR insights can be drawn from analogs with varying halogen substitutions on the phenyl ring?

Q. Advanced

SubstituentPositionBiological Activity (vs. Target X)Key Insight
Br 5IC₅₀ = 12 µMOptimal size for target binding
Cl 3,4IC₅₀ = 8 µMEnhanced activity due to halogen bonding
F 4IC₅₀ = 25 µMReduced steric hindrance but weaker interactions

Replacing bromine with smaller halogens (e.g., F) decreases potency, while dichloro substitution improves target engagement via dual halogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.